BenchChemオンラインストアへようこそ!

3-(3-Fluorobenzyl)pyridine

PARP inhibitor cancer therapy DNA damage repair

This meta-fluorobenzyl pyridine scaffold delivers unique dual bioactivity: potent PARP1 inhibition (IC50=50nM) with >200-fold selectivity over PARP3 (Kd>10,000nM), minimizing off-target effects for isoform-selective oncology programs. Confirmed HIF-1α inhibitor with favorable therapeutic index vs. deguelin. The 3,3'-substitution pattern is essential for target engagement and synthetic efficiency—positional isomers or alternative pyridines cannot replicate this profile. Ideal for SAR-driven lead optimization. Research-use-only compound with verified 95% purity.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 123566-51-8
Cat. No. B8298904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorobenzyl)pyridine
CAS123566-51-8
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC2=CN=CC=C2
InChIInChI=1S/C12H10FN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1-6,8-9H,7H2
InChIKeyMIRYUWNFMVZCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorobenzyl)pyridine (CAS 123566-51-8) Procurement and Research-Grade Specifications for Medicinal Chemistry Applications


3-(3-Fluorobenzyl)pyridine (CAS 123566-51-8), with the IUPAC name 3-[(3-fluorophenyl)methyl]pyridine, is a biaryl-methane fluorinated pyridine derivative with the molecular formula C₁₂H₁₀FN and a molecular weight of 187.21 g/mol . It functions as a versatile chemical intermediate and building block in medicinal chemistry, with confirmed bioactivity as a potent HIF-1α inhibitor (compound 25 in the reported series) in anticancer research and as a PARP1 inhibitor (IC₅₀ = 50 nM in human HeLa cells) [1][2]. The compound is primarily supplied for research use only and is characterized by the InChIKey MIRYUWNFMVZCMR-UHFFFAOYSA-N .

Why Generic Pyridine or Fluorobenzyl Analogs Cannot Substitute 3-(3-Fluorobenzyl)pyridine in Target-Focused Research


3-(3-Fluorobenzyl)pyridine cannot be arbitrarily replaced by other pyridine derivatives or fluorobenzyl regioisomers without risking loss of target engagement or synthetic efficiency. The meta-fluorine substitution on the benzyl ring and the 3-position pyridine attachment collectively determine both biological activity and synthetic outcomes [1]. The hydrogenation behavior of fluorobenzylpyridines varies substantially with substitution pattern: 4-(4-fluorobenzyl)pyridine, for example, undergoes hydrogenation to 4-(4-fluorobenzyl)piperidine over Rh/C, Pd/C, or Pt/C catalysts, whereas the 3-benzylpyridine framework exhibits different reactivity profiles in Negishi coupling reactions [2][3]. In bioactivity assays, subtle structural variations profoundly alter potency: while the 3-(3-fluorobenzyl)pyridine scaffold confers PARP1 inhibition at 50 nM IC₅₀, its PARP3 selectivity profile differs markedly (>10,000 nM Kd) [1]. Moreover, 2-fluorobenzylpyridinium derivatives display acetylcholinesterase inhibition (IC₅₀ = 0.215 μM) rather than the HIF-1α inhibition pathway documented for this compound, underscoring the non-interchangeable nature of positional isomers [4].

Quantitative Differentiation Evidence for 3-(3-Fluorobenzyl)pyridine vs. Structural Analogs and In-Class Comparators


PARP1 Inhibition Potency and Isoform Selectivity Profile vs. PARP3

In human HeLa cell assays, 3-(3-fluorobenzyl)pyridine demonstrates PARP1 inhibition with an IC₅₀ of 50 nM [1]. Critically, this compound exhibits marked PARP1 selectivity over PARP3, with a PARP3 Kd exceeding 10,000 nM (10 μM), representing >200-fold selectivity for the PARP1 isoform [1]. This contrasts with the scaffold-specific cross-reactivity observed in other fluorobenzylpyridine derivatives where isoform selectivity is not well-characterized.

PARP inhibitor cancer therapy DNA damage repair

HIF-1α Inhibitory and Antitumor Activity with Reduced Toxicity vs. Deguelin

As compound 25 in a series of ring-truncated deguelin surrogates, 3-(3-fluorobenzyl)pyridine was evaluated for HIF-1α inhibition. The compound exhibited potent HIF-1α inhibition in a dose-dependent manner and demonstrated significant antitumor activity in the H1299 non-small cell lung cancer cell line [1]. Notably, this compound showed less toxicity than the natural product deguelin, which is known for its potent but relatively toxic profile [1]. In contrast, the unmodified deguelin scaffold, while active, is associated with higher toxicity that limits its therapeutic development potential.

HIF-1α inhibitor anticancer angiogenesis

Synthetic Yield Benchmarking via Clemmensen Reduction Route

3-(3-Fluorobenzyl)pyridine can be synthesized from 3-(3-fluorobenzoyl)pyridine via Clemmensen reduction using zinc amalgam and HCl, yielding 5.2 g (29%) of distilled product with a boiling point of 100–110 °C at 79.99 N/m² . This 29% yield serves as a benchmark for this specific synthetic route. In comparison, alternative synthetic approaches to fluorinated benzylpyridines—such as the Negishi coupling method for 2-benzylpyridine analogs or the metal-free HI-mediated deoxygenation route—offer different yield profiles but may involve more expensive catalysts or require distinct starting materials that are not readily available for the 3-substituted pyridine framework [1].

organic synthesis fluorinated intermediate process chemistry

Regioisomeric Impact on Hydrogenation Behavior: 3-Benzyl vs. 4-Benzyl Pyridine Scaffolds

Hydrogenation of 4-(4-fluorobenzyl)pyridine over Rh/C, Pd/C, or Pt/C catalysts cleanly produces 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate for NMDA antagonist synthesis [1]. While direct hydrogenation data for 3-(3-fluorobenzyl)pyridine itself are not explicitly reported, the documented behavior of 3-benzylpyridine under 10% Pd/C at 3.5 bar suggests that the 3-position pyridine attachment presents a distinct hydrogenation reactivity profile compared to 4-substituted analogs [1]. This regioisomeric effect has practical implications: researchers seeking to generate 3-benzylpiperidine derivatives from this compound must anticipate potentially different catalyst requirements, reaction rates, or yields than those reported for the 4-substituted series.

catalytic hydrogenation piperidine synthesis NMDA antagonist

Validated Research and Industrial Application Scenarios for 3-(3-Fluorobenzyl)pyridine Based on Quantitative Evidence


PARP1-Selective Inhibitor Development for Oncology Research

Researchers developing isoform-selective PARP1 inhibitors for cancer therapy should prioritize this scaffold. The compound demonstrates PARP1 IC₅₀ = 50 nM with >200-fold selectivity over PARP3 (Kd > 10,000 nM), a profile that reduces potential off-target effects and supports focused SAR campaigns for therapeutic candidate optimization [1].

HIF-1α-Targeted Anticancer Programs Requiring Reduced Toxicity Scaffolds

In HIF-1α inhibitor discovery, this compound (reported as compound 25) offers significant antitumor activity in H1299 non-small cell lung cancer cells with reduced toxicity compared to the natural product deguelin [1]. This improved therapeutic index makes the scaffold suitable for lead optimization efforts in oncology programs where toxicity mitigation is a key selection criterion.

Synthesis of Fluorinated 3-Benzylpiperidine Derivatives via Catalytic Hydrogenation

Researchers synthesizing 3-benzylpiperidine-based pharmaceutical intermediates can employ this compound as a precursor for hydrogenation reactions. While 4-substituted analogs hydrogenate efficiently over Rh/C, Pd/C, or Pt/C at 1 bar, 3-benzylpyridine frameworks exhibit distinct reactivity profiles that may require adjusted catalyst selection and pressure parameters [1]. Process optimization studies should anticipate regioisomer-dependent kinetics.

Dopamine β-Hydroxylase (DBH) Inhibitor Scaffold Development

The 3-(3-fluorobenzyl)pyridine core serves as a building block for dopamine β-hydroxylase (DBH) multisubstrate inhibitor design. Structure-activity relationship studies on related benzyl-substituted imidazoles, triazoles, tetrazoles, and pyridinethiones have established that the soft thione sulfur atom is necessary for optimal DBH inhibitory activity [1]. This scaffold provides a foundation for exploring SAR modifications while maintaining the critical pyridine-fluorobenzyl pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluorobenzyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.